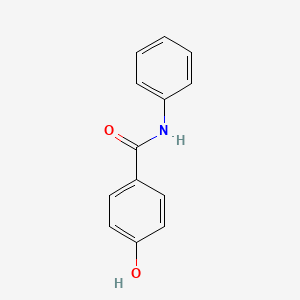

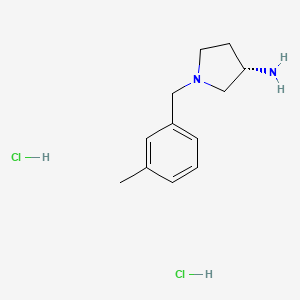

![molecular formula C13H10BrNO3S B2821973 Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate CAS No. 355384-02-0](/img/structure/B2821973.png)

Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound is a derivative of “Methyl 3-aminothiophene-2-carboxylate”, which is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .

Aplicaciones Científicas De Investigación

Pharmacological Potential

Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate and its derivatives have been explored in pharmacological research. Chapman et al. (1971) investigated the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, for preliminary pharmacological studies (Chapman et al., 1971).

Chemical Synthesis and Reactivity

The compound has been used in chemical synthesis, particularly in C–N coupling reactions. Queiroz et al. (2007) demonstrated the synthesis of di(hetero)arylamines via Buchwald–Hartwig C–N coupling using methyl 3-aminobenzo[b]thiophene-2-carboxylates (Queiroz et al., 2007).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with potential for photodynamic therapy applications. These compounds, including derivatives of this compound, show promise for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Aromatic Nucleophilic Substitution in Synthesis

The reactivity of bromo-derivatives of this compound in aromatic nucleophilic substitution reactions has been studied by Guerrera et al. (1995). These reactions have potential applications in the synthesis of novel organic compounds (Guerrera et al., 1995).

Biological Activity and Synthesis

Y. Mabkhot et al. (2017) explored the synthesis and biological activity of novel compounds combining thiophene and benzimidazole, showcasing the potential biological activity of thiophene-containing compounds, which includes derivatives of this compound (Mabkhot et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Other thiophene derivatives have been known to interact with their targets leading to a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, suggesting that they may have multiple cellular and molecular targets .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate are not fully explored yet. Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative .

Molecular Mechanism

It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVPNQJOEIEWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2821891.png)

![1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2821900.png)

![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)

![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)

![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)

![diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2821909.png)

![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)